molecular formula C26H23N5O3 B2920644 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide CAS No. 1206989-95-8

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2920644
CAS No.: 1206989-95-8
M. Wt: 453.502
InChI Key: VYFFJOZNTLDANF-UHFFFAOYSA-N
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Description

This compound is a triazoloquinoxaline-based acetamide derivative characterized by a 3,5-dimethylphenoxy group at the quinoxaline core and an N-(3-methylphenyl)acetamide side chain. Its structure combines a heterocyclic triazolo[4,3-a]quinoxalin-1-one scaffold with substituted aromatic moieties, a design strategy commonly employed in medicinal chemistry to modulate bioactivity and pharmacokinetics .

Properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3/c1-16-7-6-8-19(12-16)27-23(32)15-30-26(33)31-22-10-5-4-9-21(22)28-25(24(31)29-30)34-20-13-17(2)11-18(3)14-20/h4-14H,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFFJOZNTLDANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide involves several steps. One common method is the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions typically include the use of solvents like acetonitrile and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide involves its interaction with various molecular targets. The triazoloquinoxaline core can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antiviral, and anticancer effects . The compound’s ability to form hydrogen bonds and interact with specific target receptors enhances its bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s closest analogs differ in substituents on the quinoxaline core and the acetamide side chain. Below is a comparative analysis:

Compound Name (CAS/Identifier) Core Substituent Acetamide Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-(3,5-dimethylphenoxy) N-(3-methylphenyl) Not explicitly provided Not provided Balanced lipophilicity from methyl groups; potential for CNS penetration
N-(2-chloro-4-methylphenyl) analog (CAS 1207048-57-4) 4-(3,5-dimethylphenoxy) N-(2-chloro-4-methylphenyl) C₂₆H₂₂ClN₅O₃ 487.9 Chlorine atom enhances electrophilicity; may improve target binding affinity
N-[4-chloro-3-(trifluoromethyl)phenyl] analog (CAS 1261001-43-7) 4-oxo-1-propyl N-[4-chloro-3-(trifluoromethyl)phenyl] C₂₁H₁₇ClF₃N₅O₂ 463.8 Trifluoromethyl group increases metabolic stability and lipophilicity
N-[4-chloro-2-(trifluoromethyl)phenyl] analog (CAS 1260949-60-7) 4-oxo-1-ethyl N-[4-chloro-2-(trifluoromethyl)phenyl] C₂₀H₁₅ClF₃N₅O₂ 449.8 Ethyl group on triazoloquinoxaline may alter steric hindrance
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide 4-bromo-3,5-dimethylphenoxy N-(2-(hydroxymethyl)phenyl) Not provided Not provided Bromine substituent enables halogen bonding; hydroxymethyl enhances solubility

Functional Implications

  • Methyl Groups: The 3-methylphenyl and 3,5-dimethylphenoxy groups in the target compound likely enhance lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications .
  • Bromine Substitution : The brominated analog may exhibit stronger halogen bonding with biomolecular targets, though its larger atomic radius could introduce steric clashes.

Physicochemical Data

While the target compound’s exact data (e.g., melting point, solubility) are unavailable, trends from analogs suggest:

  • Molecular Weight : ~450–500 g/mol (comparable to ), aligning with Lipinski’s rule of five for drug-likeness.
  • Polarity : Moderate polarity due to the acetamide linkage and aromatic ethers, balancing aqueous and lipid solubility.

Biological Activity

The compound 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide is a complex organic molecule that belongs to the class of triazoloquinoxalines. This class is recognized for its diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties. The molecular structure of this compound incorporates a triazoloquinoxaline core, which has been extensively studied for its medicinal chemistry applications.

  • Molecular Formula : C27H25N5O3
  • Molecular Weight : Approximately 467.5 g/mol

Antimicrobial Activity

Research indicates that compounds with triazoloquinoxaline scaffolds exhibit significant antimicrobial properties. A study evaluated the effectiveness of various quinoxaline derivatives against different bacterial strains and fungi. For instance, the compound demonstrated inhibitory activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 3S. aureus8 µg/mL
Compound 12C. albicans16 µg/mL
Compound 20P. aeruginosa32 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated through molecular docking studies and in vitro assays. The compound was found to intercalate into DNA strands, which is a mechanism often associated with anticancer agents. Preliminary studies indicated that it could inhibit cell proliferation in various cancer cell lines .

Case Study: Anticancer Efficacy
In a comparative study against standard chemotherapeutics, the compound exhibited an EC50 value of 3.1 nM in inhibiting HIV reverse transcriptase activity, showcasing its potential as an anti-HIV agent as well .

The biological activity of the compound is attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The presence of the triazoloquinoxalin ring suggests potential for kinase inhibition, which plays a crucial role in cancer progression and cellular signaling pathways.
  • DNA Intercalation : Molecular docking studies reveal that the compound may effectively bind to DNA, disrupting replication processes in cancer cells .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies help predict its behavior in biological systems and optimize its therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

  • Synthetic Methodology : The compound can be synthesized via multi-step reactions involving triazole and quinoxaline intermediates. A general approach includes refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) .
  • Optimization via DOE : Statistical design of experiments (DOE) is critical for minimizing trial-and-error approaches. For example, variables like solvent polarity, temperature, and stoichiometric ratios can be systematically tested using factorial designs to maximize yield and purity .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Structural Confirmation : Use NMR (1H/13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm the molecular framework.
  • Purity Assessment : HPLC with UV detection or LC-MS ensures purity, especially given the compound’s potential for by-products from triazole cyclization reactions .

Q. What safety protocols are required for handling this compound in laboratory settings?

  • Hazard Mitigation : The compound’s structural analogs (e.g., triazoloquinoxaline derivatives) often exhibit acute toxicity and skin/eye irritation. Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Fume hoods are required during synthesis to avoid inhalation of aerosols .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation. Spills should be contained using inert absorbents (e.g., vermiculite) to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets and interaction mechanisms?

  • Target Prediction : Molecular docking studies (e.g., using AutoDock Vina) can identify potential protein targets (e.g., kinase enzymes) by analyzing hydrogen bonding, π-π stacking, and hydrophobic interactions with the triazole and quinoxaline moieties .
  • Reaction Path Analysis : Quantum chemical calculations (e.g., DFT) combined with transition state modeling help elucidate reaction mechanisms, such as cyclization steps during synthesis .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values)?

  • Data Validation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays). For example, discrepancies in cytotoxicity may arise from differences in cell line permeability or assay interference .
  • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, incubation time) that influence activity outcomes .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile?

  • Modification Strategies :

  • Hydrophilicity : Introduce polar groups (e.g., hydroxyl, carboxyl) to the phenylacetamide side chain to enhance aqueous solubility.
  • Metabolic Stability : Replace labile substituents (e.g., methyl groups) with fluorine atoms to reduce CYP450-mediated oxidation .
    • In Silico ADMET : Tools like SwissADME predict logP, bioavailability, and metabolic pathways to guide synthetic modifications .

Q. What advanced reactor designs or separation technologies enhance scalability for preclinical studies?

  • Reactor Optimization : Continuous-flow reactors improve heat/mass transfer for exothermic triazole cyclization steps, reducing side reactions .
  • Separation Techniques : Use membrane filtration or centrifugal partition chromatography (CPC) to isolate the compound from complex reaction mixtures .

Methodological Frameworks

Q. How can AI-driven platforms accelerate reaction optimization for derivatives of this compound?

  • Automated Workflows : Platforms like COMSOL Multiphysics integrate AI for real-time parameter adjustments (e.g., temperature, pressure) during synthesis. Machine learning models trained on historical reaction data predict optimal conditions for novel derivatives .
  • Feedback Loops : Experimental data are fed back into computational models to refine predictions iteratively, reducing development cycles by 30–50% .

Q. What experimental designs validate the compound’s stability under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .
  • Excipient Compatibility : Test interactions with common formulation excipients (e.g., lactose, PVP) using DSC and FTIR to identify stable solid-state forms .

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